molecular formula C27H24ClN3O4 B5594711 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide

Cat. No.: B5594711
M. Wt: 489.9 g/mol
InChI Key: QSBBCBUPYGHNCK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide is a useful research compound. Its molecular formula is C27H24ClN3O4 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](methyl)amino]acetamide is 489.1455339 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as Pesticides

Compounds related to 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide have been characterized for their potential use as pesticides. New diffraction data, including experimental and calculated 2θ peak positions, values of d, experimental relative peak intensities, and Miller indices, as well as unit-cell parameters, have been reported for these compounds (Olszewska, Tarasiuk, & Pikus, 2009), (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis and Structure Analysis

The synthesis, structure, and molecular docking analysis of related compounds have been explored, with a focus on anticancer applications. This includes the analysis of the crystal structure and intermolecular interactions (Sharma et al., 2018).

Derivative Characterization

Several derivatives of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide have been characterized by X-ray powder diffraction, which provides valuable data for understanding their potential applications in various fields (Boechat et al., 2011).

Water Soluble Derivatives

Research has also been conducted on the synthesis of water-soluble phthalimide derivatives of related compounds. These derivatives are potential analgesic agents, demonstrating the versatility of these compounds in medical applications (Reddy, Kumari, & Dubey, 2013).

Metabolism Studies

Studies have been conducted on the metabolism of related compounds, such as KR-31831, a novel antiangiogenic agent. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Kim et al., 2005).

Green Chemistry Approaches

Efforts have been made to synthesize analogs of these compounds using environmentally friendly methods, demonstrating a commitment to sustainable practices in pharmaceutical development (Reddy et al., 2014).

These studies collectively highlight the diverse applications of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide and its derivatives in scientific research, especially in the fields of agriculture, medicine, and green chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-16-7-6-8-17(2)23(16)29-25(33)24(18-11-13-19(28)14-12-18)30(3)22(32)15-31-26(34)20-9-4-5-10-21(20)27(31)35/h4-14,24H,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBBCBUPYGHNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)N(C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.